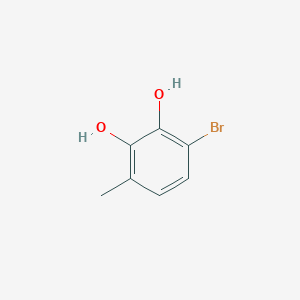

3-Bromo-6-methylbenzene-1,2-diol

Description

3-Bromo-6-methylbenzene-1,2-diol is a substituted benzene derivative featuring hydroxyl groups at positions 1 and 2, a bromine atom at position 3, and a methyl group at position 5. This compound belongs to the diol class, where the vicinal diol (1,2-diol) configuration enables hydrogen bonding and chelation properties. The bromine substituent introduces steric and electronic effects, while the methyl group enhances hydrophobicity.

Properties

Molecular Formula |

C7H7BrO2 |

|---|---|

Molecular Weight |

203.03 g/mol |

IUPAC Name |

3-bromo-6-methylbenzene-1,2-diol |

InChI |

InChI=1S/C7H7BrO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,9-10H,1H3 |

InChI Key |

ZKLBKEPZSZBGQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 6-methylbenzene-1,2-diol. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the selective bromination at the third position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-m

Biological Activity

3-Bromo-6-methylbenzene-1,2-diol, also known as 3-bromo-6-hydroxytoluene, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, antimicrobial activity, and other relevant pharmacological activities supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and two hydroxyl groups on a methyl-substituted benzene ring. Its molecular formula is C_7H_7BrO_2, and it exhibits properties typical of phenolic compounds, which often contribute to their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various bromophenols, including those structurally related to this compound. These compounds have shown efficacy against multiple cancer cell lines through various mechanisms:

- Cytotoxicity : In vitro studies indicate that bromophenols can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human cervical carcinoma (HeLa) and colorectal carcinoma (HCT-116) cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

- Cell Cycle Arrest : Some studies report that bromophenols can cause cell cycle arrest at the G0/G1 phase, inhibiting the proliferation of cancer cells. This effect is often linked to alterations in signaling pathways such as PI3K/Akt and MAPK .

Table 1: Anticancer Activity of Related Bromophenols

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| BP 1.1 | HeLa | 10.5 | Apoptosis induction |

| BP 1.2 | HCT-116 | 8.7 | ROS production |

| BP 1.12 | SK-OV-3 | 12.0 | PARP inhibition |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored in various studies:

- Bactericidal Effects : Compounds similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) for these compounds often fall within a range comparable to standard antibiotics like ciprofloxacin .

- Antifungal Activity : Research indicates that certain brominated compounds can effectively inhibit fungal strains like Candida albicans. The structure–activity relationship suggests that the presence of halogens enhances antifungal potency .

Table 2: Antimicrobial Activity of Brominated Compounds

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | S. aureus | 15.6 | Bactericidal |

| Compound B | C. albicans | 62.5 | Antifungal |

| Compound C | E. coli | 125 | Bacteriostatic |

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : Many phenolic compounds induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit topoisomerases or interfere with DNA repair mechanisms, contributing to their anticancer effects .

Case Studies

A notable case study involved the synthesis and evaluation of various bromophenol derivatives for their anticancer properties. The study found that structural modifications significantly affected their cytotoxicity profiles against different cancer cell lines, underscoring the importance of molecular structure in determining biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Stability

Bromine vs. Chlorine in Aromatic Diols

- 4-Chloro-6-(4-piperazin-1-yl-1H-pyrazol-3-yl)-benzene-1,2-diol (PDB ID 2ccs): This compound, studied for Hsp90 inhibition, shows that chlorine at position 4 forms hydrophobic interactions with Phe138, while the diol groups hydrogen bond with Asp93 .

- Synthetic Brominated Benzofurans : describes brominated benzofurans (e.g., 4-Bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran) undergoing demethylation with BBr₃. Bromine’s electron-withdrawing nature likely stabilizes intermediates during such reactions, a property transferable to brominated diols .

Methyl Group Influence

- 3,4,5-Trimethyl-1,2-benzenediol : This compound () exhibits antimicrobial activity against MRSA, attributed to methyl groups enhancing membrane penetration . The methyl group at position 6 in 3-Bromo-6-methylbenzene-1,2-diol may similarly improve lipid solubility but could sterically hinder interactions with biological targets.

Resorcinol-Based Inhibitors

Compounds like radicicol (PDB ID 1bgq) and 4-chloro-6-substituted diols bind to Hsp90 via conserved interactions:

- Direct hydrogen bonding between diol hydroxyls and Asp93.

- Hydrophobic contacts with residues like Phe138 .

this compound’s bromine and methyl groups may disrupt or enhance these interactions, depending on spatial arrangement.

Metabolic Activation of Dihydrodiols

highlights that 5-MeC-1,2-diol (bay-region methyl) is a stronger carcinogen than 6-MeC-1,2-diol, as methyl position influences dihydrodiol epoxide reactivity . For this compound, the methyl at position 6 (non-bay region) might reduce metabolic activation compared to bay-region substituted analogs.

Physicochemical Properties

Hydrogen Bonding and Conformational Stability

- Ethane-1,2-diol and trans-cyclohexane-1,2-diol (): Symmetrical diols exhibit predictable conformers, whereas asymmetric substitution (e.g., bromine and methyl in this compound) may lead to unique hydrogen-bonding networks and conformer stability .

- Solubility: The bromine atom increases molecular weight and may reduce aqueous solubility compared to non-halogenated diols (e.g., 4-(3-hydroxybutan-2-yl)-3-methyl-6-acetylbenzene-1,2-diol in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.